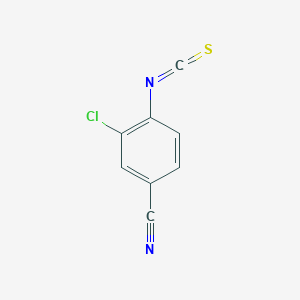
2-chloro-4-cyanophenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-cyanophenyl isothiocyanate is an organic compound with the molecular formula C8H3ClN2S It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and an isothiocyanate group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyanophenyl isothiocyanate typically involves the reaction of 3-chloro-4-aminobenzonitrile with thiophosgene or other isothiocyanate-forming reagents. One common method includes the following steps:
Starting Material: 3-Chloro-4-aminobenzonitrile.
Reagent: Thiophosgene (or an alternative isothiocyanate-forming reagent).
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions. .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-cyanophenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to a variety of derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products
Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with primary or secondary amines.
Substituted Benzonitriles: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-chloro-4-cyanophenyl isothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2-chloro-4-cyanophenyl isothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in bioconjugation and labeling studies, where it can modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-isocyanato-benzonitrile: Similar structure but with an isocyanate group instead of an isothiocyanate group.
4-Isothiocyanato-benzonitrile: Lacks the chlorine substituent at the third position.
3-Bromo-4-isothiocyanato-benzonitrile: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-chloro-4-cyanophenyl isothiocyanate is unique due to the presence of both a chlorine atom and an isothiocyanate group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C8H3ClN2S |
|---|---|
Molecular Weight |
194.64 g/mol |
IUPAC Name |
3-chloro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3ClN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
InChI Key |
SSCHOBJLMMBIML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)N=C=S |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
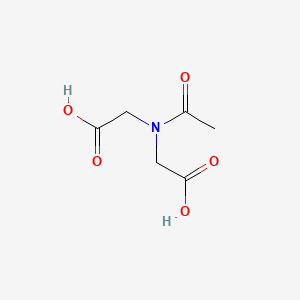

![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B8699060.png)
![8-Oxabicyclo[3.2.1]oct-6-en-2-one](/img/structure/B8699062.png)
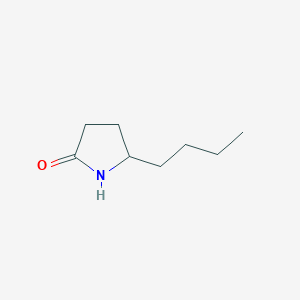
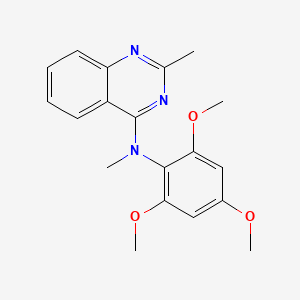
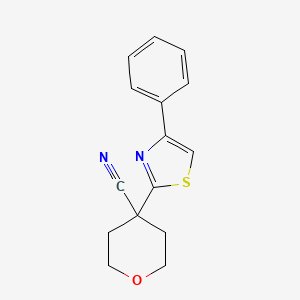
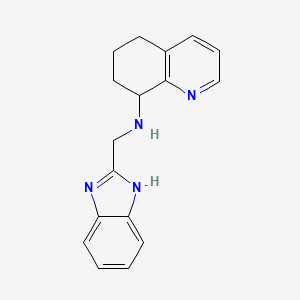
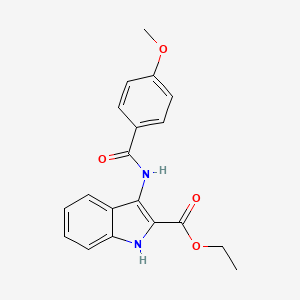
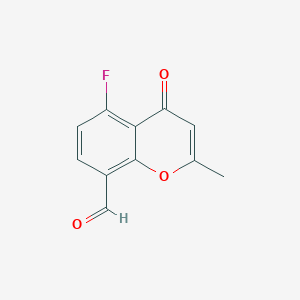
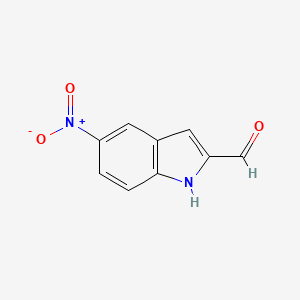
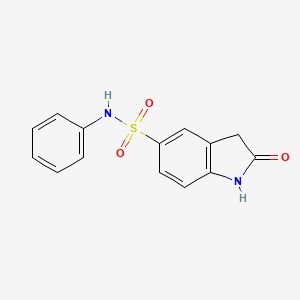
![4-[(1-Acetylpiperidin-4-yl)methyl]benzene-1-sulfonyl chloride](/img/structure/B8699136.png)

